molecular formula C17H12N2O B11853508 7-(Benzyloxy)quinoline-4-carbonitrile

7-(Benzyloxy)quinoline-4-carbonitrile

Cat. No.: B11853508
M. Wt: 260.29 g/mol
InChI Key: YYEHSSNSIIHMRV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-(Benzyloxy)quinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine under microwave irradiation with nanostructured titanium dioxide photocatalysts . This method is solvent-free and offers high yields. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.

Chemical Reactions Analysis

7-(Benzyloxy)quinoline-4-carbonitrile undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Comparison with Similar Compounds

7-(Benzyloxy)quinoline-4-carbonitrile can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific benzyloxy and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

7-phenylmethoxyquinoline-4-carbonitrile

InChI

InChI=1S/C17H12N2O/c18-11-14-8-9-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-10H,12H2

InChI Key

YYEHSSNSIIHMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)C#N

Origin of Product

United States

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